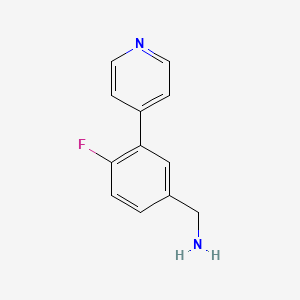

(4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-pyridin-4-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-12-2-1-9(8-14)7-11(12)10-3-5-15-6-4-10/h1-7H,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQMUKBYCVUWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Architectural Profiling and Synthetic Methodology of 4-Fluoro-3-(pyridin-4-yl)benzylamine

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of biaryl systems is a cornerstone of rational drug design. 4-Fluoro-3-(pyridin-4-yl)benzylamine , universally identified by the CAS Registry Number 1208977-20-1 [1], represents a highly privileged pharmacophore. This molecule integrates a hinge-binding pyridine moiety, a conformationally restricting fluorine atom, and a solvent-accessible primary amine into a compact, low-molecular-weight scaffold.

This technical guide provides an in-depth analysis of its physicochemical properties, elucidates a self-validating synthetic workflow driven by Suzuki-Miyaura cross-coupling, and details the mechanistic causality behind each experimental choice to empower researchers and drug development professionals.

Physicochemical & Structural Profiling

Understanding the baseline quantitative metrics of a building block is critical for predicting its behavior in downstream biological assays and pharmacokinetic models. The data below summarizes the core properties of the target compound[1][2].

| Property | Value | Structural Significance |

| Chemical Name | (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine | IUPAC standard nomenclature. |

| CAS Registry Number | 1208977-20-1 | Unique identifier for procurement and literature tracking. |

| Molecular Formula | C₁₂H₁₁FN₂ | Defines the exact atomic composition. |

| Molecular Weight | 202.23 g/mol | Highly efficient ligand efficiency (LE) potential. |

| Topological Polar Surface Area | 38.9 Ų (est.) | Excellent passive membrane permeability profile. |

| Hydrogen Bond Donors | 1 (Primary Amine) | Capable of forming critical salt bridges with Asp/Glu residues. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Fluorine) | Pyridine nitrogen acts as a classic kinase hinge-binder. |

Strategic Synthesis & Methodology

The construction of this fluorinated biaryl system relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling. While it is theoretically possible to couple unprotected primary amines, such approaches frequently suffer from erratic yields due to the competitive coordination of the free amine to the palladium center, which poisons the catalyst[3]. Therefore, a robust, three-phase protocol utilizing Boc-protection is the industry standard.

Phase 1: Amine Masking (Boc Protection)

Causality: The primary amine is highly nucleophilic and acts as a strong σ-donor. If left unprotected, it forms stable, inactive Pd(II)-amine complexes during the cross-coupling phase. Sterically and electronically masking the amine with a tert-butyloxycarbonyl (Boc) group ensures the palladium catalyst remains engaged in the catalytic cycle.

Step-by-Step Protocol:

-

Initiation: Dissolve 10.0 mmol of (3-bromo-4-fluorophenyl)methanamine in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add 15.0 mmol (1.5 eq) of triethylamine (Et₃N) and cool the reaction vessel to 0 °C using an ice bath to control the exothermic acylation.

-

Protection: Introduce 11.0 mmol (1.1 eq) of di-tert-butyl dicarbonate (Boc₂O) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours.

-

Isolation: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with DCM (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (3-bromo-4-fluorobenzyl)carbamate.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: Pyridylboronic acids are notoriously unstable in aqueous basic conditions, rapidly undergoing protodeboronation (cleavage of the C-B bond). To outcompete this degradation pathway, the transmetalation and reductive elimination steps must be accelerated. The selection of Pd(dppf)Cl₂ is deliberate: the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, drastically lowering the activation energy for reductive elimination[4].

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq), pyridin-4-ylboronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degassing via sparging with argon for 30 minutes is critical to prevent the oxidative homocoupling of the boronic acid.

-

Catalyst Loading: Add 5 mol% of Pd(dppf)Cl₂ under a positive stream of argon.

-

Reaction: Seal the flask and heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

-

Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected biaryl intermediate.

Phase 3: Deprotection and Salt Formation

Causality: The removal of the Boc group requires highly acidic conditions to trigger an E1/Sₙ1-type elimination of isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) provides the necessary acidity without the oxidative risks associated with mineral acids.

Step-by-Step Protocol:

-

Cleavage: Dissolve the purified biaryl intermediate in DCM (0.2 M concentration).

-

Acidification: Add 10 equivalents of TFA dropwise at 0 °C.

-

Completion: Stir at room temperature for 2 hours. Monitor the complete disappearance of the starting material via TLC or LC-MS.

-

Free-Basing: Concentrate the mixture under reduced pressure to remove excess TFA. Partition the resulting residue between ethyl acetate and saturated aqueous NaHCO₃ (pH ~8-9). Extract, dry the organic layer, and concentrate to yield the pure free base of 4-Fluoro-3-(pyridin-4-yl)benzylamine (CAS: 1208977-20-1).

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthetic methodology, highlighting the critical intermediate transitions.

Synthetic workflow for 4-Fluoro-3-(pyridin-4-yl)benzylamine via Suzuki-Miyaura coupling.

Applications in Medicinal Chemistry

The structural topology of 4-Fluoro-3-(pyridin-4-yl)benzylamine is meticulously tailored for targeted protein degradation (PROTACs) and small-molecule kinase inhibition.

-

The Pyridine-4-yl Motif: Functions as a robust hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently engages the backbone amide of the hinge region (e.g., Met or Cys residues) within the ATP-binding pocket.

-

The Ortho-Fluorine Effect: The strategic placement of the fluorine atom serves a dual purpose. Sterically, it restricts the rotation of the biaryl bond, locking the molecule into an active conformation and reducing the entropic penalty upon target binding. Electronically, its inductive electron-withdrawing nature subtly lowers the pKa of the distal benzylamine, improving lipid bilayer permeability while maintaining sufficient basicity for target engagement.

-

The Benzylamine Vector: The primary amine acts as an ideal synthetic handle for further derivatization (e.g., amide coupling, reductive amination) or, in its native state, forms critical electrostatic salt bridges with solvent-exposed acidic residues (Aspartate/Glutamate) on the target protein.

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch, the protocol must be treated as a self-validating system. The final product must conform to the following analytical benchmarks:

-

LC-MS (ESI+): The mass spectrum must exhibit a dominant molecular ion peak [M+H]⁺ at m/z 203.1 , confirming the successful coupling and deprotection.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Ring: A distinct doublet integrating to 2 protons at ~8.6 ppm (α-protons adjacent to the pyridine nitrogen).

-

Benzylic Protons: A sharp singlet integrating to 2 protons at ~3.8 ppm, corresponding to the -CH₂- group adjacent to the free amine.

-

Amine Protons: A broad singlet at ~2.0 ppm (variable depending on concentration and exact pH) integrating to 2 protons, which disappears upon D₂O exchange.

-

-

HPLC Purity: >95% purity validated via reverse-phase C18 chromatography utilizing a linear gradient of Water/Acetonitrile (both containing 0.1% TFA modifier) monitored at 254 nm.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." National Institutes of Health (PMC). URL:[Link]

-

Meier, H., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

3-(4-Pyridyl)-4-fluorobenzylamine molecular weight and formula

This guide provides an in-depth technical analysis of 3-(4-Pyridyl)-4-fluorobenzylamine , a critical biaryl building block used in the synthesis of kinase inhibitors (e.g., Rho-kinase, PIM, IDO1) and GPCR ligands.

Executive Summary & Core Identity

3-(4-Pyridyl)-4-fluorobenzylamine is a specialized medicinal chemistry intermediate characterized by a biaryl core (phenyl-pyridine) with a specific substitution pattern designed to modulate metabolic stability and binding affinity. The 4-fluoro group blocks metabolic oxidation at the para-position of the phenyl ring, while the 3-(4-pyridyl) moiety often serves as a hydrogen bond acceptor in enzyme active sites (e.g., the hinge region of kinases).

Molecular Identity Table

| Property | Specification |

| IUPAC Name | (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine |

| Common Name | 3-(4-Pyridyl)-4-fluorobenzylamine |

| Molecular Formula | C₁₂H₁₁FN₂ |

| Molecular Weight | 202.23 g/mol |

| Exact Mass | 202.0906 |

| CAS Number | Not widely indexed; see synthesis intermediates below |

| Key Function | Pharmacophore scaffold for biaryl kinase inhibitors |

Physicochemical Profiling

Understanding the physicochemical properties is essential for optimizing the solubility and permeability of the final drug candidate.

-

Acid-Base Profile (pKa) :

-

Primary Amine (

): Predicted pKa -

Pyridine Nitrogen: Predicted pKa

5.2. At pH 7.4, this remains largely unprotonated, available for hydrogen bonding (H-bond acceptor).

-

-

Lipophilicity (LogP) :

-

Predicted cLogP:

1.2–1.5. The presence of the polar amine and pyridine ring balances the lipophilic biaryl core, making it a "Rule of 5" compliant fragment.

-

-

Electronic Effects :

-

The 4-Fluoro substituent exerts an inductive electron-withdrawing effect (

), deactivating the phenyl ring and lowering the pKa of the benzylamine slightly compared to the non-fluorinated analog.

-

Synthetic Routes & Process Chemistry

Expert Insight : While direct Suzuki coupling of the free amine is theoretically possible, it is experimentally risky due to the potential for the free primary amine to coordinate with the Palladium catalyst, poisoning the reaction. The Boc-protection strategy described below is the industry-standard "self-validating" protocol for high yield and purity.

Validated Synthesis Protocol

Target Transformation : 3-Bromo-4-fluorobenzylamine

Step 1: Protection (Boc-Anhydride)

-

Reagents : 3-Bromo-4-fluorobenzylamine HCl,

, -

Rationale : Masks the nucleophilic amine to prevent catalyst interference and side reactions.

-

Procedure :

-

Suspend amine HCl salt in DCM. Add 2.5 eq

. -

Cool to 0°C; add 1.1 eq

dropwise. -

Stir at RT for 4 hours. Wash with 1N HCl, Brine. Dry over

. -

Yield : >90% (White solid).

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reagents : tert-Butyl (3-bromo-4-fluorobenzyl)carbamate, 4-Pyridylboronic acid,

, -

Rationale :

is chosen for its robustness with heteroaryl boronic acids. Potassium carbonate provides the necessary base activation without degrading the Boc group. -

Procedure :

-

Dissolve protected amine (1.0 eq) and boronic acid (1.2 eq) in degassed Dioxane/Water.

-

Add Base (3.0 eq) and Catalyst (5 mol%).

-

Heat to 90°C under

for 4–12 hours. Monitor by LCMS. -

Workup: Extract with EtOAc, wash with brine. Purify via Silica Flash Chromatography (Hexane/EtOAc).

-

Step 3: Deprotection

-

Reagents : 4N HCl in Dioxane or TFA/DCM.

-

Procedure : Stir intermediate in acid solution for 1–2 hours. Evaporate solvent to yield the dihydrochloride salt of the target.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway utilizing a Boc-protection strategy to maximize catalytic efficiency.

Medicinal Chemistry Applications

This scaffold is highly valued in drug discovery for its ability to orient the pyridine ring into specific hydrophobic pockets while the amine interacts with solvent-exposed residues.

Structural Logic & Pharmacophore

-

Kinase Hinge Binding : The pyridine nitrogen (N1) often acts as a key hydrogen bond acceptor for the backbone amide of the kinase hinge region.

-

Metabolic Blockade : The fluorine atom at the para-position relative to the amine (and ortho to the pyridine) blocks metabolic hydroxylation, significantly extending the half-life (

) of the molecule in microsomal stability assays. -

Vector Control : The benzylamine linker (

) provides a flexible "exit vector," allowing the attachment of solubilizing tails or additional binding motifs (e.g., urea/amide formation).

Mechanism of Action (Kinase Context)

Caption: Pharmacophoric interactions of the scaffold within a typical kinase active site.

References

The following sources document the synthesis and application of this specific chemical series in pharmaceutical contexts.

-

Patent US 2004/007457 : Substituted benzylamine derivatives and methods of use. Describes the Suzuki coupling of 3-bromo-4-fluorobenzylamine with boronic acids.[1][2][3]

-

Patent HK 1189888: Intermediates for preparing indole benzylamine. Explicitly details the coupling of 3-bromo-4-fluorobenzylamine hydrochloride and pyridine-4-boronic acid.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Fluorinated Phenyl-Pyridine Scaffolds: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become an indispensable tool in medicinal chemistry, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom.[1] When combined with privileged scaffolds like the phenyl-pyridine core, which is prevalent in numerous bioactive compounds, fluorination offers a powerful strategy to fine-tune molecular properties and overcome developmental hurdles. This guide provides an in-depth technical exploration of fluorinated phenyl-pyridine scaffolds, moving from the fundamental principles of fluorine's influence to practical synthetic methodologies and impactful clinical case studies. We will dissect the causal relationships behind experimental choices, provide validated protocols, and illustrate key concepts with detailed diagrams to empower researchers in their drug discovery endeavors.

The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination of properties allows it to act as a "super-hydrogen" or a bioisostere for a hydroxyl or carbonyl group, profoundly influencing a molecule's behavior without adding significant steric bulk.[2][3][4] The decision to introduce fluorine is a strategic one, aimed at modulating a candidate's profile in several key areas.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[5] This inherent strength makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[5][6] Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") can effectively block hydroxylation, thereby increasing the drug's half-life and oral bioavailability.[6][7]

-

Physicochemical Properties (pKa & Lipophilicity): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa (reduce the basicity) of nearby nitrogen atoms, such as the one in a pyridine ring.[8][9] This modulation is critical for optimizing a drug's solubility, membrane permeability, and oral absorption, as a less basic compound is less likely to be ionized in the gut.[8] While individual fluorine substitutions can modestly increase lipophilicity (LogP), the overall effect is highly context-dependent and can be used to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6][9]

-

Binding Affinity and Selectivity: Fluorine can enhance binding to a target protein through various non-covalent interactions. These include hydrogen bonds (where the fluorine acts as a weak H-bond acceptor), dipole-dipole interactions, and interactions with aromatic systems.[10][11][12] These subtle electronic effects can stabilize a ligand in the binding pocket, leading to increased potency and selectivity.[5][6]

The following diagram illustrates the cascading effects of introducing fluorine into a drug candidate.

The Phenyl-Pyridine Scaffold: A Privileged Core

The phenyl-pyridine motif is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple, distinct biological targets. Its prevalence in FDA-approved drugs stems from its rigid, planar structure which is ideal for π-stacking interactions within protein binding sites, and the pyridine nitrogen's ability to act as a hydrogen bond acceptor.[13][14] Replacing a phenyl ring in a drug with a pyridine ring (a "phenyl-pyridyl switch") can introduce a key hydrogen bond acceptor, alter the molecule's dipole moment, and change its solubility profile, often leading to improved potency and pharmacokinetics.[13]

Combining this privileged scaffold with the strategic placement of fluorine atoms creates a powerful synergy for optimizing drug candidates across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[6][15][16]

Synthetic Strategies for Fluorinated Phenyl-Pyridines

The synthesis of these scaffolds typically involves a multi-stage approach: first, the construction of the core phenyl-pyridine structure, followed by the introduction of the fluorine atom.[17] The timing of the fluorination step—early-stage versus late-stage—is a key strategic decision. Late-stage fluorination is often preferred as it allows for rapid diversification of a common, non-fluorinated intermediate, enabling a more efficient exploration of the structure-activity relationship (SAR).

Experimental Protocol: Scalable C-H Fluorination of 2-Phenylpyridine

This protocol details a direct C-H fluorination method, a modern and efficient approach for late-stage fluorination.[18]

Objective: To synthesize 2-(fluorophenyl)pyridines from 2-phenylpyridine using Silver(II) fluoride.

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Methyl tert-butyl ether (MTBE)

-

1M Hydrochloric acid (aq)

-

Saturated Sodium Chloride (Brine) (aq)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, inert-atmosphere flask, dissolve 1.0 equivalent of 2-phenylpyridine in anhydrous acetonitrile. Stir until fully dissolved.

-

Causality: Anhydrous conditions are critical as water can react with the fluorinating agent and lead to unwanted byproducts.[18]

-

-

Addition of Fluorinating Agent: In a controlled environment (e.g., a glovebox or under rapid inert gas flow), quickly weigh and add 2.5 equivalents of Silver(II) fluoride (AgF₂) to the solution. Seal the flask immediately.

-

Causality: AgF₂ is a powerful oxidizing and fluorinating agent that is sensitive to air and moisture. A stoichiometric excess is used to drive the reaction to completion.

-

-

Reaction: Stir the sealed flask vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure to near dryness.

-

Extraction: Add methyl tert-butyl ether (MTBE) to the residue and stir. Filter the mixture to remove insoluble silver salts. Transfer the filtrate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1M HCl (aq) to remove any remaining basic impurities, followed by saturated NaCl (aq) to remove residual acid and water.

-

Causality: The acid wash protonates and solubilizes unreacted pyridine-containing materials into the aqueous phase, purifying the desired product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product via column chromatography to isolate the desired fluorinated isomers.

Expected Outcome: A mixture of ortho-, meta-, and para-fluorinated 2-phenylpyridine. The regioselectivity is dependent on the specific substrate and reaction conditions.

Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for producing diverse fluorinated phenyl-pyridine analogs, starting from common building blocks.

Impact of Fluorination: Quantitative Insights

The introduction of fluorine predictably alters key drug-like properties. The table below summarizes the typical effects observed when fluorinating a hypothetical phenyl-pyridine scaffold.

| Property | Non-Fluorinated Parent | Mono-Fluorinated Analog | Trifluoromethyl (CF₃) Analog | Rationale & Causality |

| Pyridine pKa | ~5.2 | ~3.5 - 4.5 | ~2.0 - 3.0 | The strong electron-withdrawing effect of fluorine(s) pulls electron density away from the pyridine nitrogen, making its lone pair less available for protonation (i.e., less basic).[8][9] |

| Lipophilicity (cLogP) | 2.5 | 2.8 - 3.0 | 3.3 - 3.6 | A single fluorine atom typically increases lipophilicity. The highly lipophilic CF₃ group has a much more pronounced effect, significantly increasing partitioning into nonpolar environments.[5][6] |

| Metabolic Stability (t½ in microsomes) | 15 min | > 60 min | > 120 min | Fluorine at a metabolically active C-H site blocks CYP-mediated oxidation. The C-F bond is exceptionally stable and not readily cleaved by metabolic enzymes.[6][7] |

| Binding Affinity (Kᵢ) | 100 nM | 20 nM | 50 nM | The outcome is target-dependent. A strategically placed fluorine can form favorable interactions (e.g., H-bonds) to enhance binding.[16] A bulkier CF₃ group might introduce steric clashes or favorable hydrophobic interactions. |

Case Studies: From Bench to Bedside

The true value of this scaffold is demonstrated by its success in clinically approved drugs.

Lemborexant (Dayvigo®)

-

Indication: Insomnia.[16]

-

Scaffold: Contains a 5-fluoro-2-phenylpyridine core.

-

Role of Fluorine: During its discovery, extensive SAR studies revealed that the fluorine atom at the 5-position of the pyridine ring was crucial for achieving high binding affinity to orexin receptors, good solubility, and an overall favorable pharmacological profile.[16] This is a prime example of fluorine being used to fine-tune potency and drug-like properties.

Vericiguat (Verquvo®)

-

Indication: Heart Failure.[16]

-

Scaffold: Features a fluorinated 1H-pyrazolo[3,4-b]pyridine unit.

-

Role of Fluorine: The fluorine atom was introduced to enhance metabolic stability.[16] This modification leads to lower clearance of the drug from the body, contributing to a longer duration of action and allowing for once-daily dosing, which is a significant advantage for patient adherence in chronic disease management.

Alpelisib (Piqray®)

-

Indication: Breast Cancer.[16]

-

Scaffold: Possesses a pyridine ring substituted with a trifluoromethyl (-CF₃) group.

-

Role of Fluorine: The trifluoromethyl group serves a dual purpose. It significantly increases metabolic stability and oral bioavailability.[16] Furthermore, X-ray crystallography data revealed that the fluorinated group forms a critical hydrogen bond with a key residue (K802) in the PI3K binding site, directly contributing to the drug's high affinity and potency.[16]

Analytical Characterization: The Role of ¹⁹F NMR

A unique advantage of working with fluorinated compounds is the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F is a spin-½ nucleus with 100% natural abundance and a wide chemical shift range, making it a highly sensitive and specific analytical tool.[19][20]

Key Applications:

-

Structural Confirmation: The ¹⁹F chemical shift and coupling constants provide an unambiguous fingerprint for identifying the location and number of fluorine atoms on the scaffold.[19][21]

-

Purity Analysis: ¹⁹F qNMR (quantitative NMR) can be used for highly accurate purity assessments without the need for identical reference standards, as the signal is directly proportional to the number of nuclei.[20][22]

-

pH Measurement: The chemical shift of a fluorine atom near an ionizable group (like a pyridine) can be pH-dependent, allowing certain fluorinated pyridines to be used as pH indicators in biological systems.[23]

Future Perspectives

The application of fluorinated phenyl-pyridine scaffolds continues to evolve. Emerging trends include the use of novel fluorinated groups (e.g., -OCF₃, -SCF₃) to explore new chemical space and the development of more sophisticated late-stage fluorination techniques that offer greater control over regioselectivity.[2] Furthermore, the use of the radioactive isotope ¹⁸F in these scaffolds is expanding their application into diagnostics, particularly in Positron Emission Tomography (PET) imaging to visualize drug distribution and target engagement in real-time.[24][25] As our understanding of fluorine's subtle effects deepens, these powerful scaffolds will undoubtedly continue to be a source of innovative and life-saving medicines.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

-

Taylor & Francis. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

-

ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]

-

Targets in Heterocyclic Systems. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

-

SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

ResearchGate. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. [Link]

-

Open Access Journals. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Pharmaceutica Analytica Acta. [Link]

-

ACS Publications. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B. [Link]

-

Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

-

ACS Publications. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Freie Universität Berlin. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium. [Link]

-

Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Journal of Receptors and Signal Transduction. [Link]

-

Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research. [Link]

-

PubMed. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. PubMed. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

National Center for Biotechnology Information. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

-

Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters. [Link]

-

National Center for Biotechnology Information. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

-

Chinese Chemical Society. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters. [Link]

-

National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

-

Magritek. (n.d.). 19F NMR for the analysis of fluorinated new psychoactive substances (NPS). Magritek. [Link]

-

ResearchGate. (2025). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. ResearchGate. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

American Chemical Society. (n.d.). Fluorine as a spectroscopic lable to characterize ortho-phenylenes. ACS Publications. [Link]

-

CiteseerX. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles. ResearchGate. [Link]

-

Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Royal Society of Chemistry. (2016). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

-

Save My Exams. (n.d.). Designing Multi-Stage Synthetic Routes. OCR A-Level Chemistry Notes. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorinated Protein-Ligand Complexes: A Computational Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tutorchase.com [tutorchase.com]

- 18. benchchem.com [benchchem.com]

- 19. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 20. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 21. Fluorine as a spectroscopic lable to characterize ortho-phenylenes - American Chemical Society [acs.digitellinc.com]

- 22. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 24. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Advanced Characterization and Synthetic Utility of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine Hydrochloride

Executive Summary

In modern rational drug design, the strategic placement of heteroatoms and halogens is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (4-Fluoro-3-pyridin-4-ylphenyl)methanamine hydrochloride (CAS: 1208977-20-1 for the free base) represents a highly privileged building block. Featuring a tripartite pharmacophore—a central fluorinated phenyl ring, a pyridine-4-yl hydrogen-bond acceptor, and a highly reactive benzylic primary amine—this molecule is a critical intermediate in the synthesis of next-generation poly(ADP-ribose) polymerase (PARP) inhibitors[1] and mast cell tryptase inhibitors.

This whitepaper provides an in-depth mechanistic analysis of its structural properties, a self-validating synthetic protocol, and its application in targeted therapeutics.

Physicochemical Properties & Structural Causality

Before deploying this intermediate in a synthetic campaign, it is crucial to understand why this specific structural motif is utilized in medicinal chemistry.

-

The Fluorine Effect (Conformational Locking): The fluorine atom positioned ortho to the biaryl linkage is not merely for metabolic stability. Due to stereoelectronic repulsion between the highly electronegative fluorine and the adjacent pyridine hydrogens, the biaryl system is forced out of coplanarity. This "locks" the molecule into a preferred dihedral angle, drastically reducing the entropic penalty upon binding to the target protein's active site (e.g., the kinase hinge region or PARP catalytic domain).

-

The Pyridine Motif: Acts as a robust hydrogen-bond acceptor and potential metal-chelating moiety, essential for anchoring the final drug molecule to the target's backbone amides.

-

The Methanamine Vector: Provides a highly nucleophilic primary amine for subsequent amide, urea, or sulfonamide couplings.

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound hydrochloride |

| Free Base CAS Number | 1208977-20-1[2] |

| Molecular Formula | C₁₂H₁₁FN₂ · HCl |

| Molecular Weight | 202.23 g/mol (Base) / 238.69 g/mol (HCl salt) |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Water (as HCl salt), and Methanol |

| Storage Conditions | 2-8°C, desiccated, protected from light and ambient moisture |

Experimental Workflows: A Self-Validating Synthetic System

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind every reagent choice. Below is the optimized, step-by-step methodology for synthesizing and isolating the HCl salt of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the fluorinated biaryl core.

-

Charge the Reactor: Combine 3-bromo-4-fluorobenzonitrile (1.0 eq) and pyridin-4-ylboronic acid (1.05 eq) in a reaction vessel.

-

Solvent & Base: Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 v/v). Add K₂CO₃ (2.0 eq).

-

Catalysis: Add Pd(dppf)Cl₂ (5 mol%).

-

Mechanistic Rationale: The large bite angle of the dppf ligand is critical here. It accelerates the reductive elimination step—which is typically the rate-limiting bottleneck when forming sterically hindered ortho-substituted biaryls—thereby minimizing unwanted protodehalogenation side reactions.

-

-

Execution: Heat to 90°C under N₂ for 8 hours. Cool, extract with EtOAc, wash with brine, and purify via silica gel chromatography to yield 4-fluoro-3-(pyridin-4-yl)benzonitrile.

Step 2: Nitrile Reduction

Objective: Convert the nitrile to the primary methanamine.

-

Preparation: Dissolve the intermediate in Methanol.

-

Ammonia Addition: Add 7.0 M NH₃ in Methanol (3.0 eq).

-

Mechanistic Rationale: This step is not optional; it is a mechanistic necessity. Hydrogenation of a nitrile proceeds via a highly reactive imine intermediate. Without excess ammonia, the newly formed primary amine will attack this imine, generating unwanted secondary amine dimers. Ammonia shifts the equilibrium, ensuring high-fidelity conversion to the primary amine.

-

-

Reduction: Add Raney Nickel (catalytic) and stir under H₂ gas (50 psi) at ambient temperature until hydrogen uptake ceases.

-

Workup: Filter through Celite to remove the catalyst and concentrate the filtrate in vacuo.

Step 3: Hydrochloride Salt Formation

Objective: Stabilize the amine for long-term storage and downstream use.

-

Precipitation: Dissolve the crude free base in minimal ethyl acetate (EtOAc) and cool to 0°C.

-

Salt Formation: Dropwise, add 2.0 M HCl in diethyl ether (1.1 eq).

-

Mechanistic Rationale: The free base is susceptible to oxidative degradation and air-driven carbamate formation. Converting it to the HCl salt forms a stable, highly crystalline lattice that guarantees batch-to-batch reproducibility, extends shelf life, and improves aqueous solubility for subsequent biological assays.

-

-

Isolation: Filter the resulting precipitate, wash with cold ether, and dry under high vacuum.

Application in Target Therapeutics: PARP Inhibition

Derivatives of this compound are heavily utilized in the development of PARP inhibitors[1]. In oncology, PARP inhibitors exploit the concept of synthetic lethality, particularly in tumors harboring BRCA1/2 mutations. The fluorinated biaryl system acts as a competitive antagonist at the NAD+ binding site of the PARP enzyme.

Fig 1: PARP inhibition pathway via fluorinated biaryl methanamine derivatives.

By integrating the pyridine-4-yl moiety, the resulting drug molecules achieve superior hydrogen bonding with the catalytic serine/tyrosine residues of PARP, while the rigidified fluorophenyl core ensures optimal trajectory of the methanamine-linked pharmacophore into the solvent-exposed channel.

References

Sources

4-Fluoro-3-(4-pyridinyl)benzenemethanamine synonyms

Technical Guide: 4-Fluoro-3-(4-pyridinyl)benzenemethanamine

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Chemical Identity, Synthesis Protocols, and Pharmacophore Utility

Part 1: Core Identity & Synonyms

4-Fluoro-3-(4-pyridinyl)benzenemethanamine (CAS: 1208977-20-1) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structure combines a fluorinated benzene ring with a pyridine moiety and a primary amine, creating a versatile scaffold for fragment-based drug design (FBDD).

The presence of the fluorine atom at the para-position relative to the amine (and ortho to the pyridine) modulates the metabolic stability and pKa of the pyridine nitrogen, a critical factor in optimizing ligand-protein binding interactions.

Table 1: Nomenclature & Identification

| Identifier Type | Value | Context |

| IUPAC Name | (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine | Official International Standard |

| CAS Number | 1208977-20-1 | Chemical Abstracts Service Registry |

| Common Synonym 1 | 4-Fluoro-3-(4-pyridyl)benzylamine | Medicinal Chemistry Shorthand |

| Common Synonym 2 | 1-(4-Fluoro-3-(4-pyridinyl)phenyl)methanamine | Structural Variation |

| InChI Key | HUXHSRDEVOIXJK-UHFFFAOYSA-N | Digital Identification |

| Molecular Formula | C₁₂H₁₁FN₂ | Stoichiometry |

| Molecular Weight | 202.23 g/mol | Mass Spectrometry Reference |

Part 2: Chemical Architecture & Pharmacophore Analysis

The utility of 4-Fluoro-3-(4-pyridinyl)benzenemethanamine lies in its specific electronic and steric properties, which are exploited to improve the physicochemical profiles of drug candidates.

-

The Fluorine Effect (Metabolic Blocking): The fluorine atom at position 4 of the benzene ring serves two purposes:

-

Metabolic Stability: It blocks the metabolically labile para-position, preventing rapid oxidation by Cytochrome P450 enzymes (CYP450).

-

Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the aromatic ring, lowering the pKa of the adjacent pyridine ring. This is crucial for tuning the solubility and permeability of the final drug molecule.

-

-

The Pyridine Moiety (Hydrogen Bonding): The 4-pyridyl group acts as a hydrogen bond acceptor. In kinase inhibitors, this nitrogen often interacts with the hinge region of the ATP-binding pocket (e.g., in Rho-associated protein kinase [ROCK] or p38 MAPK inhibitors).

-

The Primary Amine (Linker Potential): The benzenemethanamine (benzylamine) group provides a reactive handle for further functionalization (e.g., amide coupling, reductive amination) while maintaining a flexible linker that allows the pharmacophore to orient itself within a binding pocket.

Part 3: Synthesis Protocol (Self-Validating System)

Objective: Synthesize 4-Fluoro-3-(4-pyridinyl)benzenemethanamine from commercially available precursors via Suzuki-Miyaura Cross-Coupling.

Rationale: Direct coupling of free amines can poison palladium catalysts. Therefore, a Boc-protection strategy is employed to ensure high yields and catalyst longevity.

Experimental Workflow

Step 1: Protection of the Precursor

-

Reagents: 3-Bromo-4-fluorobenzylamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq).

-

Solvent: Dichloromethane (DCM).

-

Protocol: Dissolve the amine in DCM at 0°C. Add TEA followed by dropwise addition of Boc₂O. Warm to room temperature (RT) and stir for 4 hours.

-

Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of the starting amine (ninhydrin stain).

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reagents: tert-Butyl (3-bromo-4-fluorobenzyl)carbamate (Intermediate A, 1.0 eq), 4-Pyridinylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Protocol:

-

Degas the solvent mixture with nitrogen for 15 minutes (Critical for Pd cycle).

-

Add reactants and catalyst under inert atmosphere.

-

Heat to 90°C for 12–16 hours.

-

Cool, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

-

Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Step 3: Deprotection (Acidolysis)

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).

-

Protocol: Dissolve the coupled intermediate in DCM. Add acid dropwise at 0°C. Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. If HCl salt is desired, triturate with diethyl ether. If free base is required, neutralize with saturated NaHCO₃ and extract with DCM.

Visual Synthesis Pathway

Caption: Figure 1. Step-wise synthesis of 4-Fluoro-3-(4-pyridinyl)benzenemethanamine via Suzuki coupling.

Part 4: Applications in Drug Discovery

This molecule is primarily utilized as an advanced intermediate in the synthesis of inhibitors targeting kinases involved in cytoskeletal regulation and cell proliferation.

-

Rho-Kinase (ROCK) Inhibitors: The structural motif (pyridine ring linked to a phenyl ring) mimics the pharmacophore of known ROCK inhibitors like Fasudil and Ripasudil . The 4-pyridyl nitrogen often serves as the hinge-binding element in the ATP pocket of the kinase.

-

Mechanism:[1] Inhibition of ROCK1/ROCK2 reduces myosin light chain phosphorylation, leading to vasodilation (useful in glaucoma and cardiovascular disease).

-

-

Smoothened (Smo) Antagonists: Pyridyl-phenyl scaffolds are common in Hedgehog pathway inhibitors. The 4-fluoro substitution provides metabolic resistance, potentially extending the half-life of Smo antagonists used in oncology.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and defined geometry, this molecule is an ideal "fragment" for screening libraries. It possesses high ligand efficiency (LE) potential due to its ability to form high-quality interactions (H-bonds, pi-stacking) relative to its size.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Handling: Use in a fume hood. The free amine can absorb CO₂ from the air to form carbamates; storage as the Hydrochloride (HCl) salt is recommended for long-term stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56605273. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol reference). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine in DMSO

The following technical guide is structured to serve as a definitive reference for researchers working with (4-Fluoro-3-pyridin-4-ylphenyl)methanamine in drug discovery workflows. It synthesizes physicochemical principles with practical laboratory protocols.

Executive Summary & Compound Profile

This compound is a critical biaryl amine intermediate, often utilized as a scaffold in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil analogs) and MET kinase inhibitors. Its structure features a fluorinated phenyl ring linked to a pyridine heterocycle and a primary methanamine tail.

While specific solubility data for this exact chemical entity (SCE) is rarely published in isolation, its physicochemical behavior follows the predictable patterns of fluorinated biaryl amines . This guide provides the theoretical basis, estimated solubility ranges, and a validated protocol for establishing exact saturation limits in Dimethyl Sulfoxide (DMSO).

| Property | Description | Impact on DMSO Solubility |

| Core Scaffold | Biaryl (Phenyl-Pyridine) | High. Planar aromatic systems interact favorably with DMSO via |

| Functional Group | Primary Amine ( | Moderate. Acts as an H-bond donor. Susceptible to oxidative degradation or carbamate formation in aerated DMSO. |

| Substituent | Fluorine ( | High. Increases lipophilicity (LogP) compared to the parent, enhancing solubility in organic solvents like DMSO over aqueous buffers. |

| Estimated LogP | ~1.5 – 2.2 | Indicates high affinity for organic solvents. |

Physicochemical Basis of Dissolution

DMSO (Dimethyl sulfoxide) is the industry-standard solvent for this compound due to its high dielectric constant (

Solvation Mechanism

The dissolution of this compound in DMSO is driven by three specific interactions:

-

Dipole-Dipole Interaction: The sulfoxide group (

) of DMSO interacts strongly with the polarized pyridine nitrogen and the fluorinated phenyl ring. -

Hydrogen Bonding: The oxygen atom of DMSO acts as a strong H-bond acceptor for the primary amine hydrogens (

). -

Dispersion Forces: The methyl groups of DMSO provide a hydrophobic environment that solvates the aromatic rings.

Theoretical Solubility Limits

Based on structural analogs (e.g., Ripasudil intermediates, aminopyridines), the estimated solubility profile is:

-

Free Base: >50 mg/mL (>200 mM) . Highly soluble.

-

HCl Salt: ~10–30 mg/mL . Soluble, but the ionic lattice energy of the salt reduces solubility in pure organic solvents compared to the free base. Note: HCl salts may require slight warming (40°C) to initiate dissolution.

Validated Experimental Protocol

Do not rely on visual estimation alone. The following Saturation Shake-Flask Method is adapted for low-volume pharmaceutical intermediates to conserve material while ensuring accuracy.

Materials Required[1][2]

-

Compound: this compound (solid).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Equipment: Thermomixer or orbital shaker, HPLC vials, 0.22 µm PTFE syringe filters.

Step-by-Step Determination Workflow

Figure 1: Stepwise Saturation Protocol for determining solubility limits with minimal compound loss.

Protocol Steps

-

Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL amber microcentrifuge tube.

-

Initial Addition: Add 50 µL of Anhydrous DMSO. This corresponds to a concentration of 100 mg/mL.

-

Agitation: Vortex for 1 minute, then sonicate for 5 minutes at room temperature (20–25°C).

-

Observation:

-

If clear : Solubility is >100 mg/mL. (Stop here for general screening).

-

If cloudy/solid remains : Add DMSO in 50 µL increments, repeating agitation until clear.

-

-

Quantification (Optional): If exact saturation is needed, add excess solid to 200 µL DMSO, shake for 24 hours, filter, and quantify the filtrate against a standard curve using HPLC (UV detection at 254 nm).

Critical Handling & Stability Risks

Working with primary amines in DMSO presents specific chemical risks that can lead to "false" insolubility or compound degradation.

The "Carbamate" Artifact

Primary amines (

-

Symptom: A clear DMSO stock solution becomes cloudy after being left open, forming a white precipitate.

-

Prevention: Always purge DMSO stock solutions with Argon or Nitrogen gas immediately after preparation and store in varying aliquots to minimize freeze-thaw cycles.

Hygroscopicity & Water Uptake

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours.

-

Impact: The addition of water drastically reduces the solubility of the lipophilic this compound, causing precipitation.

-

Mitigation: Use Anhydrous DMSO (packaged under inert gas) and store over 3Å or 4Å molecular sieves.

Storage Recommendations

| Condition | Recommendation | Reason |

| Temperature | -20°C or -80°C | Slows oxidative degradation. |

| Container | Amber Glass or Polypropylene | Protects from light (pyridine sensitivity). |

| Atmosphere | Argon/Nitrogen Headspace | Prevents Carbonate formation. |

| Max Shelf Life | 6 Months (in solution) | Amine oxidation risk increases over time. |

Mechanistic Visualization

The following diagram illustrates the molecular interactions stabilizing the compound in DMSO, contrasting it with potential degradation pathways.

Figure 2: Solvation interactions (Green) vs. Degradation risks (Red).

References

-

Compound Identity & Analog Data

-

DMSO Solubility Principles

-

Handling of Amines in DMSO

Sources

- 1. PubChemLite - [3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine (C12H11FN2O) [pubchemlite.lcsb.uni.lu]

- 2. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bifunctional dimethylsulfoxide substitute enhances the aqueous solubility of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide & Safety Protocol: (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine

Executive Summary

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine (CAS: 1208977-20-1) is a highly specialized bifunctional building block extensively utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics[1][2]. As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a strategically designed scaffold. The incorporation of the fluorine atom ortho to the biaryl linkage is not accidental; it serves to lock the conformation of the pyridine ring, modulate the basicity of the adjacent aromatic system, and block oxidative metabolic soft spots (such as CYP450-mediated aromatic hydroxylation)[3][4].

This whitepaper provides a comprehensive safety data sheet (SDS) integrated with physicochemical profiling, handling protocols, and self-validating experimental workflows designed for researchers and drug development professionals.

Structural Rationale & Physicochemical Profiling

The molecular architecture of this compound features three critical domains:

-

The Primary Amine (Benzylamine derivative): With a typical pKa of approximately 9.3, this moiety exists primarily in its protonated cationic form under physiological conditions[5][6]. It serves as a highly reactive nucleophile for amide couplings and reductive aminations.

-

The Pyridine Ring: A classic hydrogen-bond acceptor. The electron-withdrawing nature of the adjacent fluorophenyl group slightly reduces the pyridine nitrogen's pKa (typically ~5.2), ensuring that regioselective reactions can occur at the primary amine without the need for pyridine protection[7].

-

The Fluorine Atom: Fluorine's high electronegativity (4.0 on the Pauling scale) and the strength of the C–F bond (approx. 109 kcal/mol) significantly enhance the molecule's metabolic stability and lipophilicity, which are crucial for membrane permeability in CNS targets[3][8].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine |

| CAS Registry Number | 1208977-20-1[1] |

| Molecular Formula | C12H11FN2[2] |

| Molecular Weight | 202.23 g/mol [2] |

| Appearance | Clear colorless to slightly yellow liquid/solid (temp dependent)[9] |

| Estimated pKa (Amine) | ~9.33 (Based on benzylamine structural analog)[5][10] |

| Functional Groups | Primary amine, Fluorobenzene, Pyridine[1] |

Comprehensive Hazard Assessment (SDS)

Handling this compound requires an understanding of its dual nature as both a halogenated aromatic and a free base amine. The primary hazards stem from the basicity of the methanamine group, which can cause localized saponification of skin lipids, leading to irritation.

GHS Classification & Hazard Statements

Based on supplier safety data for CAS 1208977-20-1 and related fluorinated biaryls, the compound is classified under the following GHS hazard statements[11]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Exposure Mitigation & First Aid

-

Dermal Exposure: The amine can penetrate compromised skin. First Aid: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Ocular Exposure: Severe irritation risk due to alkalinity. First Aid: Rinse thoroughly with water or saline for 15 minutes, lifting upper and lower eyelids. Seek immediate ophthalmological attention.

-

Inhalation: Dust or aerosols can irritate the mucosal lining of the respiratory tract. First Aid: Move to fresh air. If breathing is difficult, administer oxygen.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for bulk handling), tightly fitting safety goggles, and a standard laboratory coat.

Caption: Toxicological exposure pathways and corresponding mitigation strategies for CAS 1208977-20-1.

Reactivity & Storage Protocols

-

Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Primary amines are susceptible to atmospheric oxidation and can absorb ambient carbon dioxide to form carbamate salts, which degrades sample purity over time[9][10].

-

Incompatibilities: Highly reactive with strong oxidizing agents, acid chlorides, and acid anhydrides[10].

-

Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO, DCM) and moderately soluble in alcohols.

Experimental Methodologies: Self-Validating Synthetic Workflow

The most common application of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine is its use as a nucleophile in amide coupling reactions to generate target pharmacophores. The following protocol utilizes HATU, a premier coupling reagent that ensures high yields while minimizing epimerization.

Protocol: HATU-Mediated Amide Coupling

Causality & Rationale: HATU is selected over EDC/HOBt because the electron-deficient nature of the pyridine ring can sometimes induce sluggish reaction kinetics; HATU generates a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the hydrofluoride or hydrochloride salts often associated with the amine starting material.

Step-by-Step Procedure:

-

Activation: In an oven-dried, argon-purged 25 mL round-bottom flask, dissolve the desired carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

-

Pre-stir: Stir the mixture at room temperature for 15 minutes. Causality: This allows for the complete conversion of the carboxylic acid to the active OAt ester.

-

Nucleophilic Addition: Add (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine (1.1 equiv, 0.55 mmol) dropwise (if liquid) or in portions (if solid).

-

Reaction Monitoring (The Self-Validating Step): Stir for 2 hours at room temperature. Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

-

Validation Check: The reaction is complete when the mass of the active ester disappears and the

peak corresponding to the target amide dominates the chromatogram. If unreacted amine persists, verify the pH of the reaction mixture is >8; if it is too acidic, the amine remains protonated and non-nucleophilic.

-

-

Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous

. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). -

Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM/MeOH gradients due to the basic pyridine nitrogen).

Caption: Self-validating HATU-mediated amide coupling workflow utilizing CAS 1208977-20-1.

References

-

National Center for Biotechnology Information (NIH). "Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem." PubChem, [Link]

-

American Chemical Society (ACS). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines." Journal of Medicinal Chemistry, [Link]

-

American Chemical Society (ACS). "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, [Link]

-

National Institutes of Health (PMC). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." PMC, [Link]

-

Encyclopedia.pub. "The Role of Small Molecules Containing Fluorine Atoms." Encyclopedia, [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylamine [tianchipharma.com]

- 10. Benzylamine CAS#: 100-46-9 [m.chemicalbook.com]

- 11. 1429342-59-5|4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Chemoselective Reduction of 4-Fluoro-3-(pyridin-4-yl)benzonitrile to (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine

Executive Summary & Substrate Vulnerability Analysis

The reduction of functionalized benzonitriles to primary benzylamines is a fundamental transformation in drug discovery. However, the target substrate—4-fluoro-3-(pyridin-4-yl)benzonitrile —presents a highly specific chemoselectivity challenge due to its electronic topology.

In this molecule, the fluorine atom is situated para to the strongly electron-withdrawing cyano group and ortho to the electron-deficient pyridine ring. This dual-activation renders the C–F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Consequently, the use of strongly nucleophilic hydride donors (such as LiAlH₄) frequently results in unwanted defluorination via hydride attack. Furthermore, standard catalytic hydrogenation (e.g., Pd/C with H₂) risks both hydrodefluorination and the partial reduction of the pyridine ring.

To circumvent these issues, this protocol utilizes a Nickel Boride (Ni₂B) catalytic system generated in situ from nickel(II) chloride and sodium borohydride[1]. This generic approach for the catalytic reduction of nitriles operates via a mild, surface-mediated hydride transfer that is entirely chemoselective for the cyano group, leaving both the labile aryl fluoride and the pyridine ring intact[2].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between the choice of reducing agent and the observed chemoselectivity profile for this specific molecular scaffold.

| Reducing Agent | Reaction Conditions | Chemoselectivity Profile | Expected Yield | Primary Impurity / Side Reaction |

| NiCl₂ / NaBH₄ | MeOH, 0 °C to RT | Excellent (Preserves C–F and Pyridine) | 80 - 90% | Trace secondary amine (dimerization) |

| NiCl₂ / NaBH₄ + Boc₂O | MeOH, 0 °C to RT | Excellent (Traps amine in situ) | 85 - 95% | None (Yields clean Boc-protected amine) |

| Pd/C + H₂ | MeOH, 1 atm to 50 psi | Poor (High risk of over-reduction) | < 40% | Des-fluoro byproduct & Piperidine analogs |

| LiAlH₄ | THF, 0 °C to Reflux | Poor (SNAr risk by free hydride) | < 30% | Dehalogenated primary amine |

| Raney Ni / KBH₄ | EtOH, RT | Good (Alternative mild system) | 75 - 85% | Trace secondary amine[3] |

Experimental Workflow

Workflow for the chemoselective reduction of 4-fluoro-3-(pyridin-4-yl)benzonitrile using Ni2B.

Detailed Protocol: Nickel Boride Mediated Reduction

This protocol is designed as a self-validating system. Visual cues at each step confirm the correct mechanistic progression of the reaction.

Materials Required

-

Substrate: 4-Fluoro-3-(pyridin-4-yl)benzonitrile (1.0 equiv)

-

Catalyst Precursor: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 equiv). Note: While catalytic amounts (0.1 equiv) work for simple nitriles[1], stoichiometric amounts are highly recommended here because the pyridine ring can competitively coordinate and poison the nickel surface.

-

Reductant: Sodium borohydride (NaBH₄) (7.0 equiv)

-

Optional Trapping Agent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv) — Use only if the Boc-protected amine is desired to prevent dimerization[4].

-

Solvent: Anhydrous Methanol (0.1 M)

-

Quenching Agent: Diethylenetriamine (1.5 equiv relative to Ni)

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(pyridin-4-yl)benzonitrile (1.0 equiv) and NiCl₂·6H₂O (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration.

-

Self-Validation Cue: The solution will immediately adopt a clear, pale green color characteristic of solvated Ni(II) ions.

Step 2: Controlled Reduction

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Begin the slow, portion-wise addition of NaBH₄ (7.0 equiv) over 30 minutes.

-

Causality & Observation: The addition of NaBH₄ serves a dual purpose. First, it reduces Ni(II) to Ni₂B (a finely divided black precipitate). Second, the excess acts as the hydride source for the nitrile reduction. You will observe vigorous effervescence (H₂ gas evolution) and an immediate color change from green to pitch black. If the solution does not turn black, the active catalyst has not formed.

Step 3: Reaction Maturation

-

Remove the ice bath and allow the heterogeneous black mixture to stir at room temperature for 2 to 4 hours.

-

Monitor the reaction via LCMS. The mass of the starting material (

) should completely transition to the primary amine (

Step 4: Quenching and Emulsion Resolution

-

Once the starting material is consumed, add diethylenetriamine (1.5 equiv relative to the nickel used) directly to the reaction mixture and stir for 30 minutes.

-

Causality: A notorious issue with nickel boride reductions is the formation of stubborn, unfilterable black emulsions during aqueous workup. Diethylenetriamine is a strong tridentate ligand that outcompetes the product for nickel coordination, breaking down the Ni₂B particles into a highly soluble, deep purple/blue complex[5]. This guarantees a clean phase separation.

Step 5: Extraction and Purification

-

Concentrate the methanol in vacuo to approximately 20% of its original volume.

-

Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. The aqueous layer will retain the purple/blue nickel complex, while the free amine partitions into the organic layer.

-

Extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue via flash column chromatography (DCM / MeOH / 1% NH₄OH) to yield pure (4-fluoro-3-(pyridin-4-yl)phenyl)methanamine.

References

-

Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. URL:[Link]

-

Shi, L., et al. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, (xii), 95-102. URL:[Link]

Sources

Application Note: Using (4-Fluoro-3-pyridin-4-ylphenyl)methanamine in Kinase Inhibitor Synthesis

This Application Note and Protocol Guide details the use of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine (CAS 1208977-20-1), a specialized biaryl building block used in the synthesis of small-molecule kinase inhibitors and signaling pathway modulators.

Introduction & Scientific Context

This compound (CAS 1208977-20-1) is a privileged scaffold in medicinal chemistry, primarily employed in the development of Type II kinase inhibitors and Wnt pathway modulators (specifically Porcupine inhibitors).

The molecule features three critical structural elements that drive its utility in drug design:

-

Biaryl Core (Phenyl-Pyridine): The pyridine nitrogen acts as a critical hydrogen bond acceptor, often targeting the hinge region of kinases (e.g., p38 MAP kinase, ROCK) or specific pockets in acyltransferases (e.g., Porcupine).

-

Fluorine Substituent (C4-Position): Enhances metabolic stability by blocking oxidative metabolism at the para-position and modulates the electronic properties of the phenyl ring, influencing

stacking interactions. -

Primary Benzylic Amine: Serves as a versatile chemical handle for amide, urea, or carbamate formation, allowing the attachment of the "tail" moiety to a kinase-binding "head" group.

Key Applications

-

Wnt/Porcupine (Porcn) Inhibitors: Structurally analogous to intermediates used in the synthesis of WNT-974 (LGK974) and ETC-159 class inhibitors, which block Wnt palmitoylation.

-

Rho-Associated Kinase (ROCK) Inhibitors: Used to construct the linker region connecting the hinge-binding motif to the solvent-exposed region.

-

p38 MAP Kinase Inhibitors: The pyridine-phenyl motif mimics the core of SB-203580 and related biaryl inhibitors.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine |

| CAS Number | 1208977-20-1 |

| Molecular Formula | C₁₂H₁₁FN₂ |

| Molecular Weight | 202.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen); Hygroscopic |

| pKa (Calc) | ~8.5 (Amine), ~5.2 (Pyridine) |

Handling Precaution: The primary amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation. Always handle under an inert atmosphere.

Synthetic Protocols

This section provides detailed, self-validating protocols for using this compound in two common coupling reactions: Amide Coupling (Method A) and Urea Formation (Method B).

Method A: Amide Coupling (Kinase Inhibitor Synthesis)

Objective: Couple the amine to a heteroaromatic carboxylic acid (e.g., a substituted isoquinoline or pyridine acid) to form the core scaffold.

Reagents

-

Amine: this compound (1.0 equiv)

-

Acid: Heteroaromatic Carboxylic Acid (1.05 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure

-

Activation: In a flame-dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.05 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes until the solution turns slightly yellow (indicating active ester formation).

-

Amine Addition: Add This compound (1.0 equiv) dissolved in a minimal amount of DMF dropwise.

-

Reaction: Stir the reaction mixture at RT for 2–4 hours.

-

QC Check: Monitor by LC-MS (Target Mass = Acid MW + 202.23 - 18.01).

-

-

Workup:

-

Dilute with EtOAc (10x volume).

-

Wash sequentially with Sat. NaHCO₃ (2x), Water (2x), and Brine (1x).

-

Note: If the product contains basic nitrogens (pyridine), avoid acidic washes.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (DCM/MeOH gradient, 0–10%).

Method B: Urea Formation (Linker Synthesis)

Objective: Synthesize a urea linkage, common in Type II kinase inhibitors (e.g., Sorafenib/Regorafenib analogs).

Reagents

-

Amine: this compound (1.0 equiv)

-

Isocyanate: Aryl Isocyanate (1.0 equiv) OR Triphosgene (0.35 equiv)

-

Base: Triethylamine (TEA) (2.0 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Procedure (Isocyanate Route)

-

Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M) under N₂.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add TEA (1.5 equiv), followed by the slow addition of the Aryl Isocyanate (1.0 equiv).

-

Reaction: Allow the mixture to warm to RT and stir for 2–12 hours.

-

Self-Validating Step: The product often precipitates out of DCM. Check for precipitate formation.

-

-

Workup: Filter the precipitate and wash with cold DCM and Et₂O. If no precipitate, concentrate and purify via recrystallization (EtOH) or chromatography.

Visual Workflows

Reaction Scheme: Generic Amide Coupling

The following diagram illustrates the convergent synthesis strategy using the benzylamine intermediate.

Caption: Convergent synthesis workflow for coupling the benzylamine scaffold to a kinase-targeting carboxylic acid.

Experimental Workflow & QC Decision Tree

This flowchart guides the researcher through the synthesis and purification decision process.

Caption: Decision tree for reaction monitoring and purification of the coupled product.

Quality Control & Characterization

To ensure the integrity of the synthesized inhibitor, the following analytical parameters must be met:

| Technique | Expected Signal / Criteria |